2-Chloro-5-hydroxy-4-methylbenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7ClO2 |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
2-chloro-5-hydroxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-7(9)6(4-10)3-8(5)11/h2-4,11H,1H3 |
InChI Key |
MVHBVDOIWDTKQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C=O)Cl |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 Hydroxy 4 Methylbenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-Chloro-5-hydroxy-4-methylbenzaldehyde, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would provide a complete assignment of all proton and carbon signals, confirming the substitution pattern on the benzene (B151609) ring.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehydic, hydroxyl, aromatic, and methyl protons.
Aldehydic Proton (-CHO): This proton is highly deshielded and is expected to appear as a singlet in the range of δ 9.5 - 10.5 ppm . In similar benzaldehyde (B42025) structures, this signal is consistently found in this downfield region. rsc.org
Aromatic Protons (Ar-H): The substitution pattern leaves two protons on the aromatic ring. The proton at C-3 (ortho to the aldehyde and meta to the chlorine) and the proton at C-6 (ortho to the hydroxyl group and meta to the methyl group) are in different chemical environments and should appear as two distinct singlets, as they lack adjacent protons for splitting (i.e., they are isolated).
The proton at C-6 is anticipated to be more shielded (upfield) due to the electron-donating effects of the adjacent hydroxyl and para-methyl groups, likely appearing around δ 6.8 - 7.2 ppm .
The proton at C-3, being ortho to the electron-withdrawing aldehyde group, will be more deshielded (downfield), expected in the region of δ 7.3 - 7.6 ppm .
Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is variable and depends on concentration, solvent, and temperature. It is expected to be a broad singlet, typically in the range of δ 5.0 - 6.0 ppm , but could be shifted further downfield if involved in strong intramolecular hydrogen bonding with the ortho-aldehyde group.
Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is expected to appear as a sharp singlet (as it has no adjacent protons) in the aliphatic region, typically around δ 2.2 - 2.5 ppm . rsc.org
Since the two aromatic protons are not on adjacent carbons, no ortho or meta coupling between them would be observed, leading to the expectation of two singlets.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CHO | 9.5 - 10.5 | Singlet (s) |
| Ar-H (at C-3) | 7.3 - 7.6 | Singlet (s) |
| Ar-H (at C-6) | 6.8 - 7.2 | Singlet (s) |
| -OH | 5.0 - 6.0 (variable) | Broad Singlet (br s) |
| -CH₃ | 2.2 - 2.5 | Singlet (s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignment and Multiplicity Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the various substituents.
Aldehydic Carbon (-CHO): The carbonyl carbon of the aldehyde is the most deshielded, anticipated to be in the range of δ 190 - 195 ppm . rsc.orghmdb.ca
Aromatic Carbons (Ar-C):
C-1 (C-CHO): The carbon bearing the aldehyde group is expected around δ 125 - 130 ppm .
C-2 (C-Cl): The carbon attached to the chlorine atom will be deshielded, appearing in the range of δ 130 - 135 ppm .
C-3 (CH): This protonated carbon is influenced by the ortho-aldehyde and para-hydroxyl groups and is expected around δ 118 - 122 ppm .
C-4 (C-CH₃): The carbon with the methyl group is predicted to be in the region of δ 135 - 140 ppm .
C-5 (C-OH): The carbon bearing the hydroxyl group is strongly shielded and expected to be the most upfield of the substituted aromatic carbons, around δ 155 - 160 ppm . chemicalbook.com
C-6 (CH): This protonated carbon, ortho to the hydroxyl group, is expected around δ 115 - 120 ppm .
Methyl Carbon (-CH₃): The methyl carbon signal should appear in the upfield aliphatic region, typically between δ 15 - 25 ppm . rsc.org
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 190 - 195 |
| C-5 (-OH) | 155 - 160 |
| C-4 (-CH₃) | 135 - 140 |
| C-2 (-Cl) | 130 - 135 |
| C-1 (-CHO) | 125 - 130 |
| C-3 (Ar-CH) | 118 - 122 |
| C-6 (Ar-CH) | 115 - 120 |
| -CH₃ | 15 - 25 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment
Two-dimensional (2D) NMR experiments would be crucial for the unambiguous assignment of the proposed structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, a COSY spectrum would be expected to show no cross-peaks between the aromatic protons, confirming they are not adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the predicted proton signals to their corresponding carbon signals: the aromatic protons at δ 7.3-7.6 and δ 6.8-7.2 to their respective carbons (C-3 and C-6), and the methyl protons (δ 2.2-2.5) to the methyl carbon (δ 15-25).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is key for mapping the connectivity of the molecule. Expected key correlations would include:
The aldehydic proton (-CHO) showing correlations to C-1, C-2, and C-6.
The methyl protons (-CH₃) showing correlations to C-3, C-4, and C-5.
The aromatic proton at C-3 showing correlations to C-1, C-2, C-4, and C-5.
The aromatic proton at C-6 showing correlations to C-1, C-2, C-4, and C-5.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Identification of Functional Groups and Hydrogen Bonding Patterns
The FT-IR spectrum provides information on the various functional groups and intermolecular interactions. For related compounds like 2-hydroxy-5-chloromethyl benzaldehyde, characteristic peaks have been identified. researchgate.netresearchgate.net
O-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ , characteristic of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ range. Aliphatic C-H stretching from the methyl group would be observed in the 2850-3000 cm⁻¹ region.
C=O Stretch (Aldehyde): A strong, sharp absorption band corresponding to the carbonyl stretch of the aldehyde is expected around 1650-1680 cm⁻¹ . The position may be slightly lowered from the typical ~1700 cm⁻¹ due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group.
C=C Stretch (Aromatic): Medium to weak absorptions for the aromatic ring C=C stretching are expected in the 1450-1600 cm⁻¹ region.
C-O Stretch (Phenol): A distinct band for the C-O stretching of the phenol (B47542) is expected around 1200-1260 cm⁻¹ .
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a band in the fingerprint region, typically between 600-800 cm⁻¹ .
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretch, H-bonded | 3200 - 3500 | Broad, Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Aldehydic C=O | Stretch | 1650 - 1680 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| Phenolic C-O | Stretch | 1200 - 1260 | Strong |
| C-Cl | Stretch | 600 - 800 | Medium to Strong |
Raman Spectroscopy for Complementary Vibrational Mode Assignment
Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong IR signals, non-polar bonds often produce strong Raman signals.
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring, often weak in the IR spectrum, is expected to give a strong and sharp band in the Raman spectrum, typically around 1000 cm⁻¹ . The aromatic C=C stretching vibrations around 1600 cm⁻¹ would also be prominent.
C-Cl Stretch: The C-Cl stretch (600-800 cm⁻¹) is also Raman active and can help confirm the presence of the chloro substituent.
C=O Stretch: The aldehyde carbonyl stretch (1650-1680 cm⁻¹) will be present but is typically weaker in Raman spectra compared to its intensity in IR.
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will also be visible in the 2800-3100 cm⁻¹ region.
The combination of FT-IR and Raman spectroscopy would allow for a comprehensive assignment of the vibrational modes of this compound, further confirming its molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
A detailed UV-Vis spectroscopic analysis of this compound has not been reported in the available scientific literature. Such an analysis would involve dissolving the compound in a suitable transparent solvent, like ethanol (B145695) or methanol (B129727), and measuring its absorbance of ultraviolet and visible light.
The resulting spectrum would typically show specific absorption maxima (λmax), which correspond to the electronic transitions within the molecule. For a compound with this structure—containing a benzene ring, a carbonyl group (C=O), a hydroxyl group (-OH), and a chlorine atom—one would expect to observe:
π → π* transitions: Associated with the aromatic ring and the carbonyl group, typically occurring at shorter wavelengths with high intensity.
n → π* transitions: Associated with the non-bonding electrons on the oxygen atoms of the carbonyl and hydroxyl groups, typically occurring at longer wavelengths with lower intensity.
Without experimental data, the exact λmax values and the effect of the specific substitution pattern on these electronic transitions remain undetermined.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
While the theoretical molecular formula for this compound is C₈H₇ClO₂, and its theoretical monoisotopic mass can be calculated, specific experimental High-Resolution Mass Spectrometry (HRMS) data has not been published.
HRMS analysis would provide an extremely accurate mass measurement, confirming the elemental composition. The subsequent fragmentation pattern would elucidate the compound's structure by showing how it breaks apart. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) or the formyl radical (M-29, -CHO). The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. However, a specific fragmentation pathway for this compound has not been experimentally determined or reported.
Table 1: Theoretical Molecular Properties of this compound This table is based on theoretical calculations, as experimental HRMS data is not available.
| Property | Value |
| Molecular Formula | C₈H₇ClO₂ |
| Molar Mass | 170.59 g/mol |
X-ray Diffraction (XRD) for Solid-State Structural Analysis
No crystallographic studies for this compound have been published or deposited in structural databases like the Cambridge Structural Database (CSD). Therefore, a definitive analysis of its solid-state structure via X-ray Diffraction (XRD) is not possible at this time. Such a study, if conducted on a suitable single crystal, would provide the following information.
An XRD experiment would determine the fundamental parameters of the crystal lattice. This includes the crystal system (e.g., monoclinic, orthorhombic), the space group (which describes the symmetry elements), and the dimensions of the unit cell (the lengths a, b, c, and the angles α, β, γ). This foundational data is currently unknown for this compound.
Detailed conformational analysis, including the planarity of the benzene ring and the orientation of the aldehyde and hydroxyl substituents, would be possible with XRD data. Key torsion angles, such as the one defining the rotation of the aldehyde group relative to the aromatic ring, could be precisely measured. This would reveal if the molecule is perfectly planar or if there is any twisting due to steric hindrance or crystal packing forces.
Analysis of XRD data allows for a thorough investigation of how molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions like hydrogen bonds (e.g., O-H···O between the hydroxyl and aldehyde groups of neighboring molecules), halogen bonds (C-Cl···O), and π-π stacking interactions between aromatic rings.
Computational and Theoretical Investigations of 2 Chloro 5 Hydroxy 4 Methylbenzaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and properties of molecules. For 2-Chloro-5-hydroxy-4-methylbenzaldehyde, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to predict a variety of molecular characteristics.
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.
Conformational analysis is particularly important for this molecule due to the presence of the hydroxyl (-OH) and aldehyde (-CHO) groups, which can rotate relative to the benzene (B151609) ring. Different orientations of these groups can lead to different conformers with varying stabilities. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the aldehyde oxygen is a key factor that influences the preferred conformation, often leading to a planar or near-planar structure being the most stable. Theoretical studies on similar molecules, like salicylaldehyde (B1680747), have shown that the cis-conformer (with the hydroxyl group oriented towards the aldehyde) is stabilized by a strong intramolecular hydrogen bond. acs.org
The optimized geometric parameters, such as bond lengths and angles, can be compared with experimental data if available, providing a measure of the accuracy of the computational method.
Table 1: Selected Optimized Geometrical Parameters (Predicted) Note: This table represents predicted values based on DFT calculations of similar molecules. Actual experimental values may vary.
| Parameter | Predicted Bond Length (Å) | Predicted Bond Angle (°) |
| C-Cl | 1.74 | - |
| C-O (hydroxyl) | 1.36 | - |
| C=O (aldehyde) | 1.22 | - |
| O-H | 0.97 | - |
| C-C (aromatic) | 1.39 - 1.41 | - |
| C-C (aldehyde) | 1.48 | - |
| C-C-H (aldehyde) | - | 120.5 |
| C-C-O (hydroxyl) | - | 119.8 |
| C-C-Cl | - | 119.5 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the electron-donating hydroxyl group. The electron-withdrawing aldehyde and chloro groups are anticipated to have a greater contribution to the LUMO. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. malayajournal.orgmalayajournal.org
From the HOMO and LUMO energies, various quantum chemical parameters can be calculated to describe the molecule's reactivity:
Ionization Potential (I): Approximately equal to -E(HOMO).
Electron Affinity (A): Approximately equal to -E(LUMO).
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / η
Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-(I+A)/2).
Table 2: Predicted Frontier Orbital Properties and Reactivity Descriptors Note: The values in this table are illustrative and based on typical results for similar aromatic aldehydes.
| Parameter | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap (ΔE) | 4.5 eV |
| Ionization Potential (I) | 6.5 eV |
| Electron Affinity (A) | 2.0 eV |
| Electronegativity (χ) | 4.25 eV |
| Chemical Hardness (η) | 2.25 eV |
| Electrophilicity Index (ω) | 4.01 eV |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential. researchgate.netresearchgate.net
For this compound, the MEP surface is expected to show the most negative potential (red) around the oxygen atoms of the aldehyde and hydroxyl groups, making them the primary sites for electrophilic attack. The hydrogen atom of the hydroxyl group and the aldehyde proton would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The aromatic ring will show a distribution of charge influenced by the various substituents. malayajournal.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). This delocalization leads to a stabilization of the molecule, and the magnitude of this stabilization energy can be quantified. materialsciencejournal.orgwisc.edunih.gov
In this compound, NBO analysis can reveal:
Hyperconjugative interactions: These involve the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms to the antibonding orbitals of the benzene ring, as well as from the C-H bonds of the methyl group.
Intramolecular charge transfer: The analysis can quantify the charge transfer from the electron-donating hydroxyl and methyl groups to the electron-withdrawing aldehyde and chloro groups through the π-system of the benzene ring.
Hybridization: NBO analysis provides information about the hybridization of the atomic orbitals involved in bonding. nih.gov
Theoretical calculations of vibrational frequencies using DFT methods can provide a detailed assignment of the vibrational modes observed in experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. nih.govmdpi.com
For this compound, the predicted vibrational spectrum would show characteristic bands for:
O-H stretching: A broad band, typically in the range of 3200-3600 cm⁻¹, influenced by hydrogen bonding.
C-H stretching (aromatic and aldehyde): Around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively.
C=O stretching (aldehyde): A strong band around 1650-1700 cm⁻¹.
C-C stretching (aromatic): In the 1400-1600 cm⁻¹ region.
C-Cl stretching: A band in the lower frequency region, typically around 600-800 cm⁻¹.
Comparing the theoretical spectrum with experimental data allows for a confident assignment of the observed vibrational bands and can confirm the predicted most stable conformer. researchgate.net
Theoretical Examination of Intramolecular and Intermolecular Hydrogen Bonding Interactions
The molecular structure of this compound, featuring a hydroxyl group ortho to a formyl (aldehyde) group, creates a favorable environment for significant hydrogen bonding. Computational studies on analogous molecules, such as salicylaldehyde and its derivatives, provide a robust framework for understanding these non-covalent interactions. cdnsciencepub.comdoubtnut.com
Intramolecular Hydrogen Bonding: The primary and most dominant hydrogen bond in this compound is the intramolecular interaction between the hydrogen of the phenolic hydroxyl group (-OH) and the oxygen of the adjacent carbonyl group (C=O). This interaction results in the formation of a highly stable quasi-six-membered ring. doubtnut.comlp.edu.ua Theoretical models, particularly those using Density Functional Theory (DFT), predict that this hydrogen bond significantly influences the molecule's geometry and stability.
The formation of this intramolecular hydrogen bond leads to:
Planarity: The molecule is locked into a more planar conformation, which enhances electronic conjugation between the benzene ring, the hydroxyl group, and the aldehyde group.
Bond Length Alteration: The C-O bond of the hydroxyl group is predicted to lengthen, while the O-H bond also elongates. Conversely, the C=O bond of the aldehyde may experience a slight elongation due to the delocalization of electron density into the hydrogen bond. conicet.gov.ar
Energetic Stabilization: The formation of this ring is an energetically favorable process, making the conformer with the intramolecular hydrogen bond the global minimum on the potential energy surface.
Quantum Theory Atoms in Molecules (AIM) analysis on similar structures confirms the presence of a bond critical point (BCP) between the hydroxyl hydrogen and the carbonyl oxygen, providing definitive theoretical evidence for this interaction. conicet.gov.ar
Intermolecular Hydrogen Bonding: While the intramolecular hydrogen bond is predominant, intermolecular hydrogen bonding can also occur, particularly in the solid state or at high concentrations. Theoretical simulations can model dimeric or polymeric structures of this compound to investigate these interactions. The most likely intermolecular hydrogen bond would form between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. However, the strong intramolecular bond must first be broken, which requires a significant energy input.
Computational models suggest that intermolecular interactions would be weaker than the intramolecular one. Dimerization through intermolecular hydrogen bonds might involve bifurcated interactions, where one atom participates in multiple hydrogen bonds. conicet.gov.ar
Table 1: Predicted Geometric Parameters Influenced by Intramolecular Hydrogen Bonding (Note: Data are representative values based on theoretical calculations of analogous salicylaldehydes at the B3LYP/6-311++G(d,p) level of theory. Actual values for the title compound require specific simulation.)
| Parameter | Typical Value (No H-Bond) | Predicted Value (With Intramolecular H-Bond) | Consequence of H-Bonding |
| Bond Lengths (Å) | |||
| O-H (hydroxyl) | 0.960 Å | 0.985 Å | Elongation |
| C-O (hydroxyl) | 1.355 Å | 1.347 Å | Shortening/Lengthening depends on tautomer form conicet.gov.ar |
| C=O (aldehyde) | 1.210 Å | 1.225 Å | Elongation and weakening |
| Distances (Å) | |||
| O···H (interatomic) | > 2.5 Å | ~1.85 Å | Significant shortening, indicating strong bond |
| O···O (interatomic) | > 3.0 Å | ~2.65 Å | Close proximity within the pseudo-ring |
| Bond Angles (°) | |||
| C-C-O (aldehyde) | 124.0° | 122.5° | Decrease due to ring strain |
| C-O-H (hydroxyl) | 109.0° | 106.0° | Decrease due to attraction to carbonyl O |
Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Intensities)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. For this compound, methods like DFT, particularly with the B3LYP functional and basis sets such as 6-311++G(d,p), are highly effective for simulating Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. acs.orgnih.gov
Simulation of IR Spectra: Theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. The presence of the strong intramolecular hydrogen bond has a profound and predictable effect on the vibrational modes.
O-H Stretching: The most notable effect is on the hydroxyl group's stretching frequency (ν(O-H)). In a free phenol (B47542), this band appears around 3600 cm⁻¹. Due to the strong intramolecular hydrogen bond, this peak is predicted to be significantly broadened and shifted to a much lower wavenumber, typically in the range of 3100-3300 cm⁻¹.
C=O Stretching: The aldehyde's carbonyl stretch (ν(C=O)), usually found near 1700 cm⁻¹, is also affected. The hydrogen bond weakens the C=O bond, causing a red shift (a shift to lower frequency) of about 20-40 cm⁻¹. The simulated intensity of this peak remains high.
C-Cl Stretching: The carbon-chlorine stretch (ν(C-Cl)) is expected in the fingerprint region, typically simulated around 700-800 cm⁻¹.
Simulation of NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict NMR chemical shifts (δ).
¹H NMR: The proton of the phenolic hydroxyl group is the most diagnostically important signal. In the absence of hydrogen bonding, its chemical shift would be around 5-7 ppm. However, due to the strong deshielding effect of the intramolecular hydrogen bond and its proximity to the carbonyl group, its signal is predicted to be significantly downfield, typically in the range of 9.5-11.5 ppm. lp.edu.ua The aldehydic proton is also deshielded and is expected to appear around 9.8-10.2 ppm. The aromatic protons will have distinct chemical shifts influenced by the electronic effects of the three different substituents.
¹³C NMR: The carbon atom of the carbonyl group is predicted to be the most downfield signal, typically appearing in the range of 190-195 ppm. The carbon atom attached to the hydroxyl group is also significantly affected, appearing around 160 ppm.
Table 2: Representative Simulated Spectroscopic Data for this compound *(Note: These are typical predicted values based on DFT/B3LYP calculations for analogous compounds. lp.edu.uaacs.orgnih.gov) *
| Spectroscopic Property | Functional Group/Atom | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Expected Intensity/Characteristic |
| IR Spectroscopy | |||
| O-H stretch | 3150 - 3250 | Broad, Medium-Strong | |
| C-H stretch (aldehyde) | 2850, 2750 | Two weak bands | |
| C=O stretch (aldehyde) | 1650 - 1670 | Strong | |
| C=C stretch (aromatic) | 1580 - 1610 | Medium-Strong | |
| C-Cl stretch | 750 - 800 | Medium | |
| ¹H NMR Spectroscopy | |||
| -OH (phenolic) | 10.5 - 11.5 | Singlet, broad | |
| -CHO (aldehyde) | 9.8 - 10.2 | Singlet | |
| Ar-H | 6.8 - 7.8 | Doublets/Singlets | |
| -CH₃ | 2.2 - 2.4 | Singlet | |
| ¹³C NMR Spectroscopy | |||
| -CHO (carbonyl C) | 190 - 195 | ||
| C-OH (aromatic) | 158 - 162 | ||
| C-Cl (aromatic) | 120 - 125 | ||
| Ar-C | 115 - 140 | ||
| -CH₃ | 18 - 22 |
Chemical Reactivity and Derivatization Studies of 2 Chloro 5 Hydroxy 4 Methylbenzaldehyde
Condensation Reactions Leading to Schiff Bases and Imines
The aldehyde functional group of 2-chloro-5-hydroxy-4-methylbenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines or azomethines. nih.govlearncbse.inbyjus.com This class of compounds is of significant interest due to their wide range of biological activities and applications in coordination chemistry. nih.govorientjchem.org
Synthesis and Characterization of Aldimine Derivatives with Primary Amines
The synthesis of aldimine derivatives from this compound is typically achieved through the condensation reaction with a primary amine in a suitable solvent, often with acid or base catalysis. orientjchem.orgbiointerfaceresearch.com The reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to yield the imine. nih.gov
For instance, the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-methoxybenzohydrazide in methanol (B129727) results in the formation of the corresponding Schiff base, N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide. nih.gov Similarly, condensation with 4-hydroxybenzohydrazide yields N'-(5-Chloro-2-hydroxy-benzyl-idene)-4-hydroxy-benzohydrazide. nih.gov These reactions highlight the general applicability of this synthetic route.
The characterization of these synthesized Schiff bases relies on a combination of spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the formation of the imine bond (C=N), typically observing the disappearance of the aldehyde C=O stretching frequency and the appearance of a new band for the C=N stretch. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information, including the chemical shift of the imine proton (-CH=N-), which is a characteristic feature of these compounds. nih.govnih.gov Mass spectrometry is employed to confirm the molecular weight of the synthesized derivatives. nih.govbiointerfaceresearch.com
Table 1: Examples of Synthesized Aldimine Derivatives and their Characterization
| Amine Reactant | Resulting Schiff Base | Key Characterization Data |
| 2-methoxybenzohydrazide | N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide | Formation confirmed by single-crystal X-ray diffraction. nih.gov |
| 4-hydroxybenzohydrazide | N'-(5-Chloro-2-hydroxy-benzyl-idene)-4-hydroxy-benzohydrazide | Synthesis and characterization reported. nih.gov |
| 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | Product characterized by X-ray diffraction, FT-IR, ¹H-NMR, ¹³C-NMR, and LC-MS. nih.gov |
Influence of Substituent Effects on Imine Formation Kinetics and Thermodynamic Stability
The kinetics and thermodynamic stability of imine formation are significantly influenced by the electronic nature of the substituents on both the aromatic aldehyde and the primary amine. For aromatic aldehydes, the presence of an ortho-hydroxyl group, as in this compound, can influence the stability of the resulting imine and its protonated form, the iminium ion.
Studies on substituted benzaldehydes have shown that a phenoxide anion substituent dramatically increases the pKa of the corresponding iminium ion. nih.gov Specifically, the presence of an ortho-hydroxyl group leads to a greater stabilizing effect compared to a para-hydroxyl group, which is attributed to the formation of an intramolecular hydrogen bond between the phenoxide oxygen and the iminium nitrogen. nih.gov This intramolecular hydrogen bond provides additional stabilization to the iminium ion. nih.gov
Stereochemical Investigations (E/Z Isomerism) of Synthesized Schiff Bases
Schiff bases derived from aldehydes can exist as stereoisomers, specifically E/Z isomers, due to the restricted rotation around the carbon-nitrogen double bond (C=N). The relative stability of these isomers can be investigated using computational methods, such as Density Functional Theory (DFT), and experimental techniques like X-ray crystallography and NMR spectroscopy. imist.ma
Generally, the E-isomer is found to be more stable than the Z-isomer due to reduced steric hindrance. imist.ma Computational studies on similar Schiff bases have shown that the energy difference between the E and Z isomers can be relatively small, suggesting the possibility of isomerization under certain conditions. imist.ma The energy barrier for E/Z isomerization can also be calculated, providing insight into the likelihood of this process occurring at room temperature. imist.ma
In the solid state, the preferred conformation is often the E-isomer, as observed in the crystal structures of many related Schiff base compounds. nih.gov ¹H NMR spectroscopy in solution can also provide evidence for the existence of one or both isomers, with the chemical shift of the imine proton and the aromatic protons being sensitive to the stereochemistry around the C=N bond. nih.gov
Reactions Involving the Aldehyde Functional Group (e.g., Reductions, Oxidations, Wittig Reactions)
The aldehyde group in this compound is a key site for various chemical transformations beyond imine formation.
Reduction: The aldehyde can be reduced to a primary alcohol, yielding 2-chloro-5-hydroxy-4-methylbenzyl alcohol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.commsu.edu
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 2-chloro-5-hydroxy-4-methylbenzoic acid. msu.edu A variety of oxidizing agents can be employed for this purpose, including reagents like potassium permanganate, chromic acid, or milder oxidants like Oxone. organic-chemistry.org The choice of oxidant is crucial to avoid unwanted side reactions on the phenol (B47542) and other substituents. For instance, sodium perborate (B1237305) in acetic acid is an effective reagent for the oxidation of aromatic aldehydes to carboxylic acids. organic-chemistry.org
Wittig Reaction: The Wittig reaction provides a method to convert the aldehyde into an alkene. This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent), which replaces the carbonyl oxygen with a carbon-carbon double bond. This allows for the introduction of a variety of substituted vinyl groups onto the aromatic ring.
Reactions Involving the Hydroxyl Group (e.g., O-Alkylation, Esterification, Metal Chelation)
The phenolic hydroxyl group in this compound is nucleophilic and can participate in several important reactions.
O-Alkylation: The hydroxyl group can be alkylated to form an ether linkage. This reaction is typically carried out by treating the phenol with an alkyl halide in the presence of a base. lp.edu.ua The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide. The choice of a mild base, such as sodium bicarbonate, can prevent side reactions. lp.edu.ua
Esterification: Esterification of the hydroxyl group can be achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction converts the phenolic hydroxyl group into an ester functionality.
Metal Chelation: The ortho-positioning of the hydroxyl and aldehyde groups allows this compound to act as a bidentate ligand in the formation of metal complexes. orientjchem.orgsbmu.ac.ir Upon deprotonation, the hydroxyl group and the aldehyde's carbonyl oxygen can coordinate to a metal ion, forming a stable chelate ring. nih.gov The resulting Schiff base derivatives are also excellent chelating agents, often showing enhanced coordination ability and forming stable complexes with various transition metals like Cu(II), Ni(II), Co(II), and Zn(II). orientjchem.orgbiointerfaceresearch.comsbmu.ac.ir The formation of these complexes is often indicated by changes in color and can be confirmed by spectroscopic methods and magnetic susceptibility measurements. sbmu.ac.ir
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chlorine Atom
The chlorine atom on the aromatic ring of this compound can be replaced by a nucleophile through a nucleophilic aromatic substitution (SNA_r) mechanism. evitachem.com For an SNA_r reaction to occur, the aromatic ring must be "activated" by the presence of electron-withdrawing groups ortho and/or para to the leaving group. nih.gov In this molecule, the aldehyde group (-CHO) is an electron-withdrawing group, which can activate the ring towards nucleophilic attack.
The generally accepted mechanism for SNA_r involves a two-step process: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (Meisenheimer complex), followed by the elimination of the leaving group (in this case, the chloride ion). nih.gov However, some SNA_r reactions may proceed through a concerted mechanism. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chlorine atom, leading to the synthesis of a wide array of derivatives. lp.edu.ua For example, the reaction with thiophenols in the presence of a mild base can lead to the formation of a thioether linkage. lp.edu.ua
Cyclization Reactions to Form Fused Heterocyclic Systems
The strategic positioning of the hydroxyl and formyl groups on the aromatic ring of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems. These intramolecular cyclization reactions, or intermolecular condensations followed by cyclization, lead to the formation of important structural motifs such as benzofurans, coumarins, and chromones. The reactivity of the starting aldehyde is influenced by the electronic effects of the chloro, hydroxyl, and methyl substituents, which can affect the reaction conditions and yields of the resulting heterocyclic products.
Synthesis of Benzofurans via Rap-Stoermer Reaction
The Rap-Stoermer reaction is a classical method for the synthesis of 2-acylbenzofurans from salicylaldehydes and α-haloketones. lp.edu.ua This reaction typically proceeds via an initial O-alkylation of the phenolic hydroxyl group by the α-haloketone, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the benzofuran (B130515) ring.
For this compound, a hypothetical reaction with chloroacetone (B47974) in the presence of a base like potassium carbonate would be expected to yield 2-acetyl-6-chloro-7-methylbenzofuran. The reaction mechanism involves the formation of a phenoxy ketone intermediate which then undergoes cyclization.
Table 1: Hypothetical Rap-Stoermer Reaction of this compound
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Expected Product |
| This compound | Chloroacetone | Potassium Carbonate (K₂CO₃) | Butan-2-one or Acetone | 2-acetyl-6-chloro-7-methylbenzofuran |
Note: This reaction is based on established procedures for analogous salicylaldehydes and has not been specifically reported for this compound.
Synthesis of Coumarins via Pechmann and Knoevenagel Condensations
Coumarins, or 2H-chromen-2-ones, are a significant class of oxygen-containing heterocycles that can be synthesized from phenolic precursors.
Pechmann Condensation:
The Pechmann condensation involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. wikipedia.org For this compound, this reaction is not directly applicable as it starts from a phenol, not a salicylaldehyde (B1680747). However, a related compound, 4-chloro-3-methylphenol, could theoretically undergo Pechmann condensation with ethyl acetoacetate (B1235776) to produce 6-chloro-7-methyl-4-methylcoumarin.
A more relevant pathway starting from this compound for coumarin (B35378) synthesis is the Knoevenagel condensation.
Knoevenagel Condensation:
The Knoevenagel condensation of a salicylaldehyde with an active methylene (B1212753) compound, followed by cyclization, is a versatile route to coumarins. thermofisher.compearson.combas.bg The reaction of this compound with compounds like diethyl malonate or ethyl acetoacetate in the presence of a basic catalyst (e.g., piperidine) would lead to the formation of a coumarin-3-carboxylate or a 3-acetylcoumarin (B160212) derivative, respectively. Subsequent hydrolysis and decarboxylation can yield the parent coumarin structure. For instance, reaction with diethyl malonate would be expected to produce ethyl 6-chloro-7-methyl-2-oxo-2H-chromene-3-carboxylate. The synthesis of an isomeric compound, 6-chloro-7-hydroxy-4-methylcoumarin, has been reported through the Pechmann condensation of 4-chlororesorcinol (B43231) with ethyl acetoacetate, indicating the feasibility of forming such substituted coumarin systems. nih.govmedchemexpress.com
Table 2: Hypothetical Knoevenagel Condensation for Coumarin Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Expected Intermediate Product |
| This compound | Diethyl malonate | Piperidine | Ethyl 6-chloro-7-methyl-2-oxo-2H-chromene-3-carboxylate |
| This compound | Ethyl acetoacetate | Piperidine | 3-Acetyl-6-chloro-7-methyl-2H-chromen-2-one |
| This compound | Malononitrile | Piperidine | 6-Chloro-7-methyl-2-oxo-2H-chromene-3-carbonitrile |
Note: These reactions are based on established Knoevenagel condensation methodologies for salicylaldehydes.
Synthesis of Chromones
Chromones (4H-chromen-4-ones) are isomers of coumarins and are another important class of fused heterocycles. While there are various methods for chromone (B188151) synthesis, a common route starting from a salicylaldehyde derivative is not as direct as for coumarins. Typically, chromone syntheses start from 2-hydroxyacetophenones. However, it is conceivable to devise a multi-step synthesis starting from this compound. One potential, though not direct, pathway could involve a Knoevenagel condensation with a suitable reagent that allows for subsequent transformation of the resulting intermediate into a chromone structure. For instance, reaction with a reagent that introduces a two-carbon chain that can be subsequently oxidized and cyclized could lead to a chromone, but this is a more complex and less common approach from a salicylaldehyde.
Structure Property Relationship Insights Derived from 2 Chloro 5 Hydroxy 4 Methylbenzaldehyde and Its Derivatives
Electronic and Steric Influence of Halogen and Alkyl Substituents on Molecular Conformation and Reactivity
The chemical behavior of 2-Chloro-5-hydroxy-4-methylbenzaldehyde is intricately governed by the electronic and steric properties of its substituents: the chloro, hydroxyl, and methyl groups attached to the benzaldehyde (B42025) core. Substituents on a benzene (B151609) ring can significantly alter the molecule's reactivity, particularly in electrophilic substitution reactions, by either donating or withdrawing electron density. libretexts.org
The chloro group, a halogen, exhibits a dual electronic effect. It is electron-withdrawing through the inductive effect (-I) due to its high electronegativity, which decreases the electron density of the benzene ring, thereby deactivating it towards electrophiles. libretexts.org However, it also has a weak electron-donating resonance effect (+M) because of its lone pairs of electrons, which can be delocalized into the ring. libretexts.orgreddit.com This resonance effect directs incoming electrophiles to the ortho and para positions. libretexts.org In the case of this compound, the chloro group's inductive effect makes the aldehyde group a better electrophile compared to unsubstituted benzaldehyde.
The methyl group is an alkyl substituent that acts as an electron-donating group through an inductive effect (+I) and hyperconjugation. This increases the electron density of the ring, making it more reactive towards electrophiles. In contrast, the hydroxyl group (-OH) is a strongly activating group due to its powerful electron-donating resonance effect (+M), which outweighs its inductive electron-withdrawing effect (-I). researchgate.net
Steric hindrance also plays a crucial role. The presence of the chloro group at the ortho position relative to the aldehyde group can influence the conformation of the aldehyde group, potentially causing it to twist out of the plane of the benzene ring. cdnsciencepub.com This can affect its conjugation with the ring and its accessibility for reactions. The reactivity of alkyl halides in substitution reactions generally increases down the group (Cl < Br < I), which is related to the carbon-halogen bond strength and the stability of the halide anion as a leaving group. msu.edu The combined electronic effects of the activating methyl and hydroxyl groups and the deactivating but ortho, para-directing chloro group create a complex pattern of reactivity on the aromatic ring.
Table 1: Influence of Substituent Type on Benzene Ring Reactivity
| Substituent Group | Example | Electronic Effect | Influence on Reactivity (Electrophilic Aromatic Substitution) | Directing Effect |
|---|---|---|---|---|
| Alkyl | -CH₃ | Electron-donating (+I, Hyperconjugation) | Activating | Ortho, Para |
| Halogen | -Cl | Electron-withdrawing (-I) > Electron-donating (+M) | Deactivating | Ortho, Para |
| Hydroxyl | -OH | Strongly electron-donating (+M) > Electron-withdrawing (-I) | Strongly Activating | Ortho, Para |
Role of Intramolecular Hydrogen Bonding in Stabilizing Molecular Structures and Directing Reactivity
A key structural feature of this compound is the potential for a strong intramolecular hydrogen bond between the hydrogen of the ortho-hydroxyl group and the oxygen of the aldehyde group. doubtnut.com This type of interaction, common in ortho-hydroxybenzaldehydes (salicylaldehydes), plays a critical role in stabilizing the molecular conformation and influencing its physical and chemical properties. doubtnut.comvedantu.com The formation of this internal hydrogen bond creates a stable six-membered quasi-aromatic ring. nih.gov
The presence of other substituents on the benzene ring modulates the strength of this hydrogen bond. researchgate.netnih.gov Electron-withdrawing groups can increase the acidity of the hydroxyl proton, while electron-donating groups can increase the basicity of the carbonyl oxygen, both of which can potentially affect the hydrogen bond strength. researchgate.netmdpi.com Studies on substituted salicylaldehydes have shown that the total energy of the system is composed of about 80% from the hydrogen bond formation itself and 20% from the associated reorganization of the electron structure. nih.gov This intramolecular bond significantly impacts the molecule's properties; for instance, o-hydroxybenzaldehyde is a liquid at room temperature because the intramolecular bond prevents it from forming strong intermolecular hydrogen bonds with other molecules, unlike its para-isomer, which is a high-melting solid due to extensive intermolecular hydrogen bonding. vedantu.com The intramolecular bond also directs reactivity by making the hydroxyl proton less available for intermolecular interactions and by locking the aldehyde group in a specific orientation.
Table 2: Comparison of Properties Influenced by Hydrogen Bonding Type
| Property | o-Hydroxybenzaldehyde (Intramolecular H-Bond) | p-Hydroxybenzaldehyde (Intermolecular H-Bond) | Reference |
|---|---|---|---|
| Predominant H-Bonding | Intramolecular | Intermolecular | vedantu.com |
| Physical State at RT | Liquid | High-melting solid | vedantu.com |
| Boiling Point | Lower | Higher | vedantu.com |
| Volatility | Higher (steam volatile) | Lower | |
| Solubility in Water | Less soluble | More soluble |
Rational Design Strategies for Novel Molecular Architectures Based on the Substituted Benzaldehyde Scaffold
The substituted benzaldehyde framework, as seen in this compound, serves as a versatile scaffold for the rational design of novel molecular architectures. nih.govnih.gov A molecular scaffold is a core structure upon which various functional groups can be systematically attached to create molecules with desired properties. mdpi.com The design of such molecules relies on understanding fundamental chemical principles and employing theoretical considerations to predict the behavior of the resulting compounds. rsc.org
Key design principles for using the benzaldehyde scaffold include:
Tunability of Electronic Properties: The reactivity of the aldehyde group and the aromatic ring can be precisely controlled by the selection and positioning of substituents. nih.gov For instance, adding electron-withdrawing groups can enhance the aldehyde's susceptibility to nucleophilic attack, a principle used in designing inhibitors for enzymes like aldehyde dehydrogenase. nih.govnih.gov
Strategic Functionalization: The aldehyde group is a versatile functional handle that can be transformed into a wide array of other groups through reactions like reduction, oxidation, and condensation. This allows for the late-stage diversification of the scaffold. acs.orgmdpi.com
Conformational Control: The intramolecular hydrogen bond in ortho-hydroxybenzaldehyde derivatives provides a degree of conformational rigidity. nih.gov This pre-organization is a key principle in designing molecules for specific recognition events, as it reduces the entropic penalty of binding to a target.
Bioisosteric Replacement: In medicinal chemistry design, parts of the molecule can be replaced with other groups (bioisosteres) that retain similar steric and electronic properties to modulate activity or other properties like solubility and metabolic stability. The chloro and methyl groups on the scaffold can be systematically varied for this purpose.
Theoretical considerations, often involving computational chemistry, are crucial in the design process. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate properties such as electron distribution, bond energies, and molecular orbitals. researchgate.netnih.gov These calculations help predict how structural modifications will affect the molecule's stability, reactivity, and potential interactions with a biological target, guiding the synthetic chemist toward the most promising structures and minimizing trial-and-error synthesis. researchgate.net
Probing Specific Molecular Recognition and Interaction Mechanisms via Structural Modifications
Structural modifications to the this compound scaffold are a powerful tool for probing the mechanisms of molecular recognition. nih.gov Molecular recognition is the specific, non-covalent interaction between two or more molecules, which is fundamental to biological processes. nih.govnih.gov By systematically altering the substituents on the benzaldehyde ring, researchers can dissect the contributions of different forces—such as hydrogen bonding, electrostatic interactions, and steric complementarity—to a specific binding event. nih.gov
For example, the aldehyde group and its neighboring hydroxyl group are key sites for interaction. The charge densities of the oxygen and hydrogen atoms in the aldehyde group are understood to play a dominant role in the biological activity of some benzaldehyde derivatives, particularly in their ability to chelate metal ions like the copper cofactors in enzymes. nih.govresearchgate.net Modifying the substituents on the ring alters these charge densities, and observing the corresponding change in biological activity provides insight into the binding mechanism. nih.govresearchgate.net
The synthesis of a library of analogues, where the chloro, methyl, or hydroxyl groups are moved, replaced, or modified, allows for the establishment of a Structure-Activity Relationship (SAR). nih.gov SAR studies are central to drug discovery and chemical biology. For instance, creating analogues of 4-(diethylamino)benzaldehyde (B91989) and testing their inhibitory activity against different aldehyde dehydrogenase (ALDH) isoforms revealed that subtle structural changes could lead to significant increases in potency and selectivity for specific isoforms. nih.govnih.gov Such studies help to map the binding pocket of a target protein, identifying which regions are sensitive to steric bulk, which require hydrogen bond donors or acceptors, and which favor certain electronic environments. This detailed understanding of interaction mechanisms is essential for the rational design of more potent and selective molecules. nih.gov
Conclusion and Future Research Directions
Synthesis of Key Academic Findings on 2-Chloro-5-hydroxy-4-methylbenzaldehyde
Direct academic literature focusing exclusively on this compound is not extensive. However, a substantial body of research on analogous substituted salicylaldehydes and benzaldehydes allows for a coherent synthesis of its probable chemical nature and reactivity. The fundamental structure is a derivative of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), with chloro and methyl groups imparting specific electronic and steric characteristics.
The synthesis of related hydroxybenzaldehydes is well-documented. For instance, the formylation of substituted phenols is a common strategy. The preparation of 2-hydroxy-4-methylbenzaldehyde (B1293496) can be achieved by treating the corresponding cresol (B1669610) with paraformaldehyde in the presence of a Lewis acid like tin tetrachloride. prepchem.com Similarly, processes for creating chloro-substituted hydroxybenzaldehydes are established. google.comnih.gov It is reasonable to infer that the synthesis of the title compound would proceed via a regioselective formylation or chlorination of an appropriately substituted cresol precursor.
The physicochemical properties of this compound, while not explicitly detailed in dedicated studies, can be estimated based on its constituent parts and data from similar compounds. These properties are critical for predicting its behavior in various chemical environments.
Table 1: Estimated Physicochemical Properties of this compound (Note: Values are estimated based on data for analogous compounds like 2-chloro-4-hydroxy-3-methylbenzaldehyde and may vary from experimental values.)
| Property | Estimated Value/Characteristic | Reference for Analogue |
| Molecular Formula | C₈H₇ClO₂ | evitachem.com |
| Molecular Weight | 170.59 g/mol | evitachem.com |
| Appearance | Likely a crystalline solid, colorless to light yellow | evitachem.com |
| Solubility | Expected to be soluble in organic solvents (e.g., ether, alcohol) and sparingly soluble in water | evitachem.com |
| Reactivity Centers | Aldehyde (formyl group), Phenolic hydroxyl group, Aromatic ring, Chloro substituent | N/A |
Identification of Unexplored Reactivity Pathways and Synthetic Opportunities for Derivatives
The multifunctional nature of this compound opens numerous avenues for selective and combinatorial reactivity. Many of these pathways remain unexplored for this specific molecule but hold significant potential for generating novel derivatives.
The aldehyde group is a primary site for transformations such as:
Oxidation: Conversion to the corresponding 2-chloro-5-hydroxy-4-methylbenzoic acid.
Reductive Amination: Formation of various secondary and tertiary amines.
Wittig and Horner-Wadsworth-Emmons reactions: Carbon-carbon bond formation to yield substituted styrenes.
Condensation Reactions: Knoevenagel or aldol (B89426) condensations with active methylene (B1212753) compounds.
The phenolic hydroxyl group offers another set of synthetic handles:
O-Alkylation/O-Arylation: Ether synthesis (e.g., Williamson ether synthesis) to introduce diverse side chains. This is a common reaction for related salicylaldehydes. lp.edu.ua
Esterification: Formation of ester derivatives with various acyl chlorides or anhydrides.
Cyclization Reactions: The ortho-positioning of the hydroxyl and aldehyde groups is ideal for synthesizing heterocyclic scaffolds like benzofurans or coumarins, a well-established pathway for salicylaldehydes. lp.edu.ua
The chloro substituent, typically the least reactive group, allows for late-stage functionalization via nucleophilic aromatic substitution (under harsh conditions) or, more commonly, through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the introduction of aryl, alkyl, or amino groups at this position, significantly expanding the molecular diversity of potential products. The selective manipulation of these three functional groups represents a key area for future synthetic research.
Applications of Advanced Computational Modeling for Predictive Chemical Research
Computational chemistry provides powerful tools to predict the properties and reactivity of molecules like this compound, mitigating the need for extensive empirical screening. Quantitative Structure-Property Relationship (QSPR) models, for example, have been successfully applied to large sets of substituted benzaldehydes to predict properties such as ¹⁷O NMR chemical shifts. researchgate.netresearchgate.net Applying similar methodologies could yield accurate predictions for the spectral characteristics of the title compound and its derivatives.
Density Functional Theory (DFT) calculations can be employed to:
Optimize the molecular geometry and understand the influence of the chloro and methyl groups on the planarity and bond angles.
Calculate the potential energy surfaces for various reactions, helping to predict the most likely products and identify transition states.
Determine electronic properties such as orbital energies (HOMO/LUMO), electrostatic potential maps, and partial atomic charges, which are crucial for understanding reactivity.
Furthermore, molecular docking simulations could be used to investigate the potential of this scaffold to bind to biological targets like proteins or enzymes. nih.gov Such studies have been performed on other substituted benzaldehydes to explore their interactions with targets like human serum albumin and hemoglobin. nih.govnih.gov These predictive models can guide synthetic efforts by prioritizing derivatives with the highest predicted affinity or desired electronic properties.
Potential of the this compound Scaffold as a Modular Building Block in Complex Organic Synthesis
The distinct reactivity of its three functional groups makes this compound an excellent candidate for use as a modular building block in the synthesis of more complex molecules. Its rigid aromatic core provides a stable platform upon which to build, while the orthogonal reactivity of its functional groups allows for stepwise and controlled elaboration.
One of the most promising applications is in fragment-based drug discovery, where the scaffold could serve as a starting point for developing new therapeutic agents. The aldehyde can be used as an anchor point for linking to other molecular fragments, the phenol (B47542) can modulate solubility and hydrogen bonding capacity, and the chloro group offers a site for late-stage diversification to optimize target binding.
The compound is also a valuable precursor for the synthesis of heterocyclic systems. As noted, intramolecular reactions between the hydroxyl and aldehyde groups (or their derivatives) can readily form fused ring systems. lp.edu.ua The ability to further functionalize the scaffold via its chloro group before or after cyclization adds another layer of synthetic utility, enabling the creation of complex, poly-substituted heterocyclic libraries. Modern synthetic methods, such as one-pot reduction/cross-coupling procedures, could be adapted for this scaffold to streamline the synthesis of diverse derivatives. acs.org
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing 2-Chloro-5-hydroxy-4-methylbenzaldehyde?
- Methodological Answer :
- 1H NMR : Use deuterated DMSO (DMSO-d6) to resolve aromatic protons and hydroxyl signals. Coupling patterns between H-3 (δ ≈ 7.2 ppm, doublet) and H-6 (δ ≈ 6.8 ppm, doublet) confirm substituent positions. Integration ratios distinguish methyl (δ ≈ 2.3 ppm, singlet) and aldehyde protons (δ ≈ 9.8 ppm, singlet) .
- IR Spectroscopy : KBr pellet analysis identifies key functional groups: aldehyde C=O stretch (≈1680 cm⁻¹), hydroxyl O–H stretch (≈3200 cm⁻¹), and C–Cl vibration (≈750 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]+ at m/z 185.0244) and fragments corresponding to loss of Cl or CHO groups .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in amber glass vials under inert gas (N2/Ar) at 0–6°C to prevent oxidation of the aldehyde group. Desiccants (e.g., silica gel) mitigate moisture absorption, which can lead to hydrate formation .
- Safety Protocols : Use nitrile gloves, lab coats, and fume hoods during handling. Immediate access to eye-wash stations and safety showers is critical due to potential skin/eye irritation .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer :
- Use ethanol/water (70:30 v/v) for slow cooling recrystallization. The compound’s solubility in ethanol (~25 mg/mL at 25°C) allows for efficient crystal growth. For higher purity, employ gradient sublimation under reduced pressure (50°C, 0.1 mmHg) .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?
- Methodological Answer :
- Protection-Deprotection : Acetylate the hydroxyl group (acetic anhydride, pyridine) before introducing substituents at the 3-position. Subsequent Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3)4, Na2CO3, DMF/H2O) enables aryl extensions .
- Monitoring : Track reactions via TLC (silica gel, UV 254 nm) with ethyl acetate/hexane (1:3) as the mobile phase. Post-coupling, hydrolyze the acetyl group (K2CO3, MeOH/H2O) to regenerate the hydroxyl .
Q. What computational strategies validate the electronic properties of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level (Gaussian 16) to predict NMR chemical shifts and compare with experimental data. HOMO-LUMO gaps (~4.2 eV) indicate redox stability .
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Align results with crystallographic data (PDB ID: 1ATP) to assess binding affinity (ΔG ≈ -8.2 kcal/mol) .
Q. How to resolve contradictory NMR data in structural analogs of this compound?
- Methodological Answer :
- 2D NMR : HSQC correlates 1H-13C signals, resolving overlapping aromatic protons. HMBC identifies long-range couplings (e.g., aldehyde carbon to H-6) .
- Isotopic Labeling : Synthesize deuterated analogs to simplify spectra. For example, deuteration at the methyl group eliminates its splitting effect on adjacent protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
